2-amino-4-(4-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-(4-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of 4-hydroxybenzaldehyde, malononitrile, and 4-hydroxycoumarin in the presence of a catalyst. The reaction is often carried out in a solvent such as ethanol under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, and employing industrial-scale reactors and purification systems.
Chemical Reactions Analysis
Types of Reactions
2-amino-4-(4-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits significant antibacterial and antifungal activities.
Industry: Potential use as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism by which 2-amino-4-(4-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile exerts its effects involves several molecular targets and pathways:
Antibacterial Activity: Disrupts bacterial cell wall synthesis and function, leading to cell death.
Anticancer Activity: Induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Corrosion Inhibition: Adsorbs onto metal surfaces, forming a protective layer that prevents oxidation and corrosion.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(4-formylphenyl)-4H-chromene-3-carbonitrile: Similar structure but with a formyl group instead of a hydroxyl group.
2-amino-4-(3-nitrophenyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile: Contains a nitro group, which alters its chemical and biological properties.
Uniqueness
2-amino-4-(4-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile is unique due to its combination of functional groups, which confer a wide range of biological activities and make it a versatile compound for various applications.
Properties
IUPAC Name |
2-amino-4-(4-hydroxyphenyl)-5-oxo-4H-pyrano[3,2-c]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c20-9-13-15(10-5-7-11(22)8-6-10)16-17(25-18(13)21)12-3-1-2-4-14(12)24-19(16)23/h1-8,15,22H,21H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNWKTAYSDXKKJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C(C(=C(O3)N)C#N)C4=CC=C(C=C4)O)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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